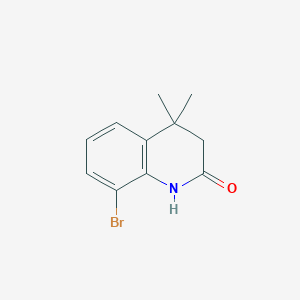
8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Descripción general
Descripción
8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, commonly referred to as 8-Bromo-DDQ, is an organic compound that has been used in a variety of scientific research applications. 8-Bromo-DDQ is a brominated quinoline derivative that has been used for its ability to act as an oxidizing agent in organic synthesis. 8-Bromo-DDQ is a versatile and powerful reagent that has been used as a catalyst in a variety of reactions, and it has been used as a synthetic intermediate in the production of various compounds. In addition to its use in organic synthesis, 8-Bromo-DDQ has also been used in a variety of biochemical and physiological research applications.
Aplicaciones Científicas De Investigación
8-Bromo-DDQ has been used in a variety of scientific research applications. 8-Bromo-DDQ has been used as a catalyst in a variety of organic reactions, including the synthesis of heterocyclic compounds, the synthesis of polycyclic aromatic hydrocarbons, and the synthesis of polymers. In addition, 8-Bromo-DDQ has been used in the production of pharmaceuticals and agrochemicals. 8-Bromo-DDQ has also been used in the synthesis of dyes and pigments, and it has been used as a reagent in the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of 8-Bromo-DDQ is not well understood. However, it is believed that 8-Bromo-DDQ acts as an oxidizing agent in organic synthesis. 8-Bromo-DDQ is believed to be able to oxidize organic compounds by donating electrons to the reaction. This electron donation is believed to be the mechanism by which 8-Bromo-DDQ is able to catalyze the synthesis of various compounds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 8-Bromo-DDQ have not been well studied. 8-Bromo-DDQ is believed to be non-toxic and non-carcinogenic. However, it is important to note that 8-Bromo-DDQ is a strong oxidizing agent and should be handled with caution.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 8-Bromo-DDQ for lab experiments include its low cost, its ease of synthesis, and its versatility. 8-Bromo-DDQ is a relatively inexpensive reagent, and it can be synthesized easily from readily available starting materials. In addition, 8-Bromo-DDQ is a versatile reagent that can be used in a variety of organic synthesis reactions.
The limitations of 8-Bromo-DDQ for lab experiments include its instability and its potential for toxicity. 8-Bromo-DDQ is a relatively unstable compound, and it can decompose rapidly in the presence of light or heat. In addition, 8-Bromo-DDQ is a strong oxidizing agent and should be handled with caution.
Direcciones Futuras
The potential future directions for 8-Bromo-DDQ include its use in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments. In addition, 8-Bromo-DDQ could be used in the synthesis of polymers, heterocyclic compounds, and polycyclic aromatic hydrocarbons. 8-Bromo-DDQ could also be used in the synthesis of various compounds, such as peptides, proteins, and nucleic acids. Finally, 8-Bromo-DDQ could be used in the development of new catalysts and reagents for organic synthesis.
Propiedades
IUPAC Name |
8-bromo-4,4-dimethyl-1,3-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)6-9(14)13-10-7(11)4-3-5-8(10)12/h3-5H,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBUGZUYESCKQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=C1C=CC=C2Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



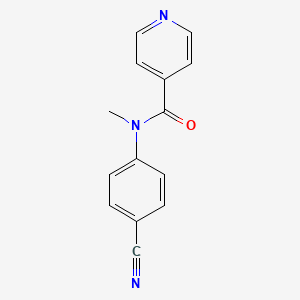
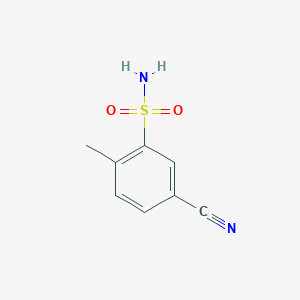
![[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine](/img/structure/B1525058.png)
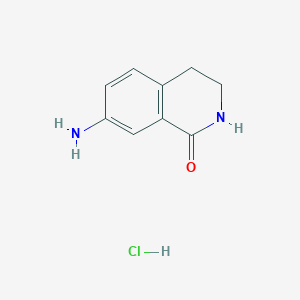
![Bis(2-[3-(morpholin-4-yl)propyl]guanidine); sulfuric acid](/img/structure/B1525060.png)
![1-(4-Fluorophenyl)-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol](/img/structure/B1525061.png)
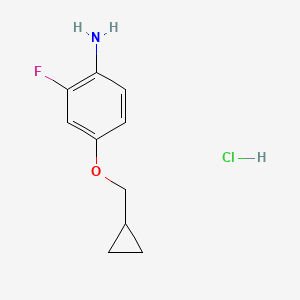
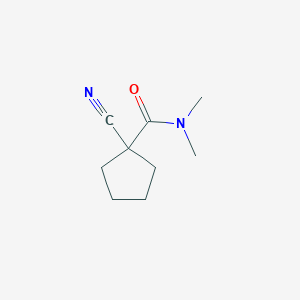
amino}acetic acid](/img/structure/B1525067.png)
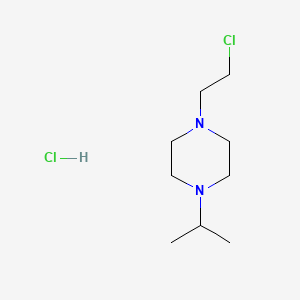
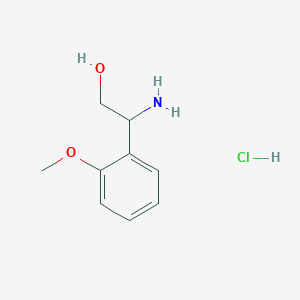
![4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline hydrochloride](/img/structure/B1525071.png)
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B1525072.png)
![1-[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B1525073.png)